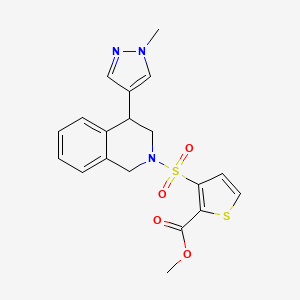
methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and the introduction of the pyrazole moiety. The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional heating methods, yielding high purity and good yields of the target compound .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives containing pyrazole and isoquinoline structures have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and apoptosis .
COX-II Inhibition
The compound's structure suggests potential activity as a COX-II inhibitor. Research has demonstrated that similar pyrazole-based compounds exhibit selective inhibition of COX-II over COX-I, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects. For example, a study reported that pyrazole derivatives showed IC50 values in the range of 0.52–22.25 μM against COX-II, indicating promising anti-inflammatory activity .
Antibacterial Activity
In addition to anticancer and anti-inflammatory properties, certain derivatives have shown significant antibacterial activity. The presence of the isoquinoline scaffold enhances the biological efficacy against various bacterial strains. Studies indicate that modifications to the pyrazole ring can further improve antibacterial potency .
Case Study 1: Anticancer Activity
A recent study evaluated a series of pyrazole derivatives for their anticancer effects on human breast cancer cells (MCF-7). The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 μM. The study concluded that these compounds could serve as lead structures for further drug development targeting breast cancer .
Case Study 2: Inhibition of COX-II
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in an animal model of arthritis. The study found that one derivative exhibited an inhibition rate of 64% in COX-II activity compared to a standard drug (Celecoxib), which had an inhibition rate of 57%. This suggests that modifications to the structure can enhance selectivity and efficacy against inflammation-related conditions .
Data Tables
Eigenschaften
IUPAC Name |
methyl 3-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-21-10-14(9-20-21)16-12-22(11-13-5-3-4-6-15(13)16)28(24,25)17-7-8-27-18(17)19(23)26-2/h3-10,16H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUIJQTUYWLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=C(SC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














